4-(2,5-Bis(trifluoromethyl)phenyl)pyridine
Overview
Description
4-(2,5-Bis(trifluoromethyl)phenyl)pyridine is a compound that features a pyridine ring substituted with a 2,5-bis(trifluoromethyl)phenyl group. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl groups, which are known to influence the compound’s reactivity, stability, and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Bis(trifluoromethyl)phenyl)pyridine typically involves the trifluoromethylation of a suitable precursor. One common method is the trifluoromethylation of 4-iodobenzene, followed by coupling with a pyridine derivative . The reaction conditions often involve the use of a metal catalyst, such as palladium, and a base, such as potassium carbonate, under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Bis(trifluoromethyl)phenyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce partially or fully reduced derivatives .
Scientific Research Applications
4-(2,5-Bis(trifluoromethyl)phenyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2,5-Bis(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways . The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to modulate various biological processes .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: A simpler analog with a single trifluoromethyl group.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: A related compound with two pyridine rings and two trifluoromethyl groups.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Another compound featuring trifluoromethyl groups but with different functional groups.
Uniqueness
4-(2,5-Bis(trifluoromethyl)phenyl)pyridine is unique due to the positioning of the trifluoromethyl groups, which significantly influence its chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-[2,5-bis(trifluoromethyl)phenyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F6N/c14-12(15,16)9-1-2-11(13(17,18)19)10(7-9)8-3-5-20-6-4-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIILEGJCKKVNSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CC=NC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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